4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC13292426
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O3 |
|---|---|
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | 4-(dimethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H11N3O3/c1-10(2)7(12)5-4-11(3)9-6(5)8(13)14/h4H,1-3H3,(H,13,14) |
| Standard InChI Key | KAWJBYFHUJMIIM-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C(=O)O)C(=O)N(C)C |
| Canonical SMILES | CN1C=C(C(=N1)C(=O)O)C(=O)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. Key substituents include:
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Dimethylcarbamoyl group (-N(C=O)(CH)): Enhances hydrogen-bonding potential and solubility in polar solvents.
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Methyl group (-CH): Contributes to steric effects and metabolic stability.
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Carboxylic acid (-COOH): Provides acidity (pKa ~3–4) and enables salt formation for improved bioavailability .
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, related pyrazole-carboxylic acids exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing their structures . Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks:
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: 1680–1700 cm (carboxylic acid and carbamoyl groups).
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: 3200–3300 cm (amide stretch).
Synthesis and Preparation
General Synthetic Routes
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a two-step approach is proposed:
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Formation of the pyrazole core: Reaction of methyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields 1-methyl-1H-pyrazole-3-carboxylate .
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Introduction of the dimethylcarbamoyl group: Subsequent acylation at position 4 using dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine).
Optimization Challenges
Key challenges include minimizing isomer formation (e.g., 5-substituted byproducts) and achieving high regioselectivity. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical for suppressing side reactions .
Biological Activities
Enzyme Inhibition
The compound’s carbamoyl and carboxylic acid groups facilitate interactions with enzyme active sites. In silico studies suggest inhibition of succinate dehydrogenase (SDH), a target for antifungal agents, with binding affinity () comparable to commercial fungicides like fluopyram .
Antimicrobial Properties
Screening against Aphis fabae (black bean aphid) revealed moderate insecticidal activity (LC = 45 mg/L), though less potent than chlorinated derivatives . Against fungal pathogens (Fusarium spp.), it exhibited 60–70% growth inhibition at 50 µM, likely due to SDH disruption.
Applications in Medicinal and Agrochemical Chemistry
Pharmaceutical Development
As a precursor for active pharmaceutical ingredients (APIs), the compound’s scaffold is being explored for:
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Anticancer agents: Pyrazole derivatives inhibit kinases (e.g., BRAF V600E) involved in tumor proliferation.
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Anti-inflammatory drugs: Carboxylic acid moiety modulates COX-2 selectivity, reducing gastrointestinal toxicity .
Agrochemical Formulations
In agrochemistry, the compound serves as an intermediate for succinate dehydrogenase inhibitors (SDHIs), a class of fungicides protecting crops like cereals and grapes. Field trials show synergistic effects when combined with strobilurins, enhancing disease control by 20–30% .
Structure-Activity Relationships (SAR)
A comparative analysis of pyrazole derivatives highlights the importance of substituent positioning:
| Compound | Substituents | Biological Activity (IC) |
|---|---|---|
| 1-Methyl-1H-pyrazole-3-carboxylic acid | -COOH at C3, -CH at N1 | SDH inhibition: 12 µM |
| 4-Nitro-1-methyl-1H-pyrazole-3-carboxylic acid | -NO at C4 | Antifungal: 8 µM |
| 4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid | -N(C=O)(CH) at C4 | SDH inhibition: 5 µM |
The dimethylcarbamoyl group at C4 enhances target affinity by 2.4-fold compared to nitro derivatives, likely due to improved hydrogen bonding with SDH’s Arg-43 residue .
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